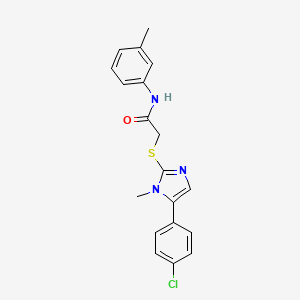

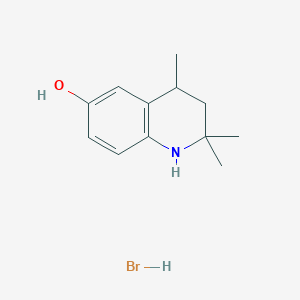

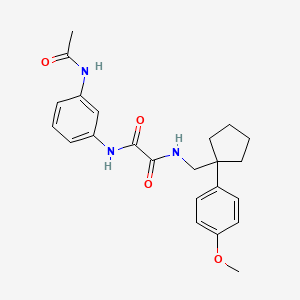

![molecular formula C16H10O3S B2377018 2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione CAS No. 904085-81-0](/img/structure/B2377018.png)

2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is a β-diketone with indane as its structural nucleus .

Synthesis Analysis

Indane-1,3-dione can be synthesized by self-condensation in basic conditions (triethylamine, sodium acetate, sodium hydride), or in acidic conditions (sulfuric acid) . Another method involves the reaction of ninhydrin with 2-Hydroxy-2-(2-oxo-propyl)-indane-1,3-dione in acetic acid medium .Chemical Reactions Analysis

Indane-1,3-dione is a versatile scaffold used in numerous chemical reactions . It is an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization, or chromophores for non-linear optical (NLO) applications .Physical And Chemical Properties Analysis

Indane-1,3-dione is a colorless or white solid, but old samples can appear yellowish or even green . It is a β-diketone with indane as its structural nucleus .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- 2-Dimethylaminomethylene- and 2-ethoxymethylene-1,3-indendione react with various compounds to synthesize polyfunctional fused heterocyclic compounds, demonstrating the versatility of indene-1,3-dione derivatives in chemical synthesis (Hassaneen et al., 2003).

- The compound 2-[4-(thiophen-2-yl)benzylidene]-2H-indene-1,3-dione, synthesized from condensation of 1,3-indandione with 4-(thiophen-2-yl)benzaldehyde, exhibits strong red photoluminescence, showcasing its potential in luminescent materials (Guo et al., 2015).

Applications in Materials Science

- Indene-1,3-dione derivatives are used to create molecular glasses with third-order optical non-linearity, useful in applications like non-linear optics and photonics (Seniutinas et al., 2012).

- The synthesis of electron-acceptor building blocks using 2-oxoindolin-3-ylidene)benzo[1,2-b:4,5-b']difuran-2,6(3H,7H)-dione demonstrates the compound's potential in creating polymer semiconductors for n-type organic thin film transistors (Yan et al., 2013).

Potential in Drug Synthesis and Medicinal Chemistry

- Thiophene derivatives, including those synthesized from indene-1,3-dione, are significant in drug development due to their antimicrobial, anti-inflammatory, and antioxidant properties (Mohareb & Klapötke, 2018).

Crystallography and Structural Analysis

- The crystal structure of related compounds, such as 2,2-bis(6-hydroxy-biphenyl-3-yl)-1H-indene-1,3(2H)-dione, helps in understanding the molecular geometry and potential reactivity of these molecules (Poorheravi et al., 2007).

Catalysis and Kinetic Studies

- Indene-1,3-dione derivatives are used in catalytic reactions, demonstrating their utility in facilitating chemical transformations, such as in the propargylation of indene-1,3-dione under phase-transfer catalyst conditions (Selvaraj & Rajendran, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Indane-1,3-dione and its derivatives continue to be of high interest in various research fields, including medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical (NLO) applications . Future research will likely continue to explore new applications and derivatives of this versatile chemical scaffold .

Eigenschaften

IUPAC Name |

2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3S/c17-13(8-7-10-4-3-9-20-10)14-15(18)11-5-1-2-6-12(11)16(14)19/h1-9,14H/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYYMSALUPHICCK-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)/C=C/C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(E)-3-thiophen-2-ylprop-2-enoyl]indene-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

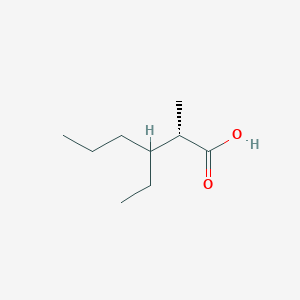

![8-fluoro-5-(4-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2376936.png)

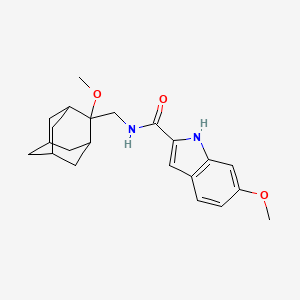

![3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2376942.png)

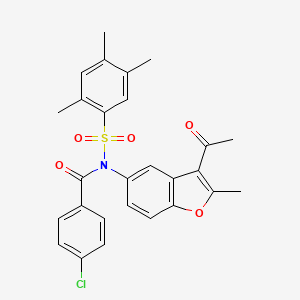

![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2376945.png)

![2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2376947.png)

![(2Z)-2-[(4-chlorophenyl)imino]-8-methoxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2376958.png)